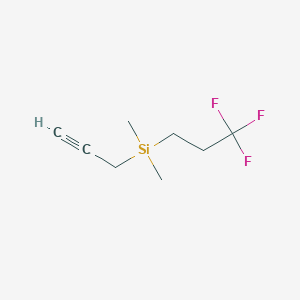
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is an organosilicon compound with the chemical formula C8H11F3Si. This compound is characterized by the presence of a trifluoropropyl group and a prop-2-yn-1-yl group attached to a silicon atom. It is used in various scientific and industrial applications due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane typically involves the reaction of dimethylchlorosilane with 3,3,3-trifluoropropylmagnesium bromide, followed by the addition of propargyl bromide. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference. The reaction conditions usually include a temperature range of -78°C to room temperature and the use of anhydrous solvents like tetrahydrofuran (THF).
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, leading to higher efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or ozone to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) to produce reduced silane derivatives.
Substitution: The trifluoropropyl and prop-2-yn-1-yl groups can be substituted with other functional groups using appropriate nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), ozone (O3)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles (e.g., Grignard reagents) and electrophiles (e.g., alkyl halides)
Major Products Formed
Oxidation: Formation of silanol or siloxane derivatives
Reduction: Formation of silane derivatives with reduced functional groups
Substitution: Formation of new organosilicon compounds with different functional groups
Applications De Recherche Scientifique
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organosilicon compounds and polymers.
Biology: Employed in the development of bioactive molecules and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical intermediates.
Industry: Utilized in the production of specialty coatings, adhesives, and sealants due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane involves its ability to interact with various molecular targets through its functional groups. The trifluoropropyl group imparts hydrophobicity, while the prop-2-yn-1-yl group provides reactivity towards nucleophiles and electrophiles. These interactions can lead to the formation of stable complexes or reactive intermediates, which can then participate in further chemical transformations.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethoxy(3,3,3-trifluoropropyl)silane: Another organosilicon compound with a trifluoropropyl group, but with methoxy groups instead of dimethyl and prop-2-yn-1-yl groups.
tert-Butyl(dimethyl)(prop-2-yn-1-yloxy)silane: Contains a tert-butyl group and a prop-2-yn-1-yloxy group attached to silicon.
Uniqueness
Dimethyl(prop-2-yn-1-yl)(3,3,3-trifluoropropyl)silane is unique due to the combination of its trifluoropropyl and prop-2-yn-1-yl groups, which provide a balance of hydrophobicity and reactivity. This makes it particularly useful in applications requiring both stability and reactivity under various conditions.
Propriétés
Numéro CAS |
872689-96-8 |
|---|---|
Formule moléculaire |
C8H13F3Si |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
dimethyl-prop-2-ynyl-(3,3,3-trifluoropropyl)silane |
InChI |
InChI=1S/C8H13F3Si/c1-4-6-12(2,3)7-5-8(9,10)11/h1H,5-7H2,2-3H3 |
Clé InChI |
HVPQLBODKHWNNN-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CCC(F)(F)F)CC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Phenyl [4-(trifluoromethyl)pyridine-3-carbonyl]carbamate](/img/structure/B14195074.png)
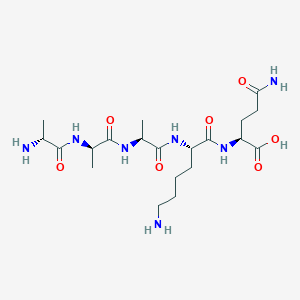
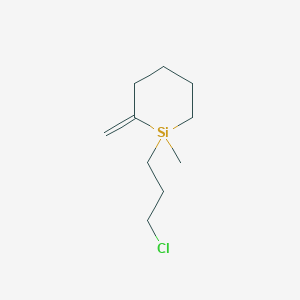
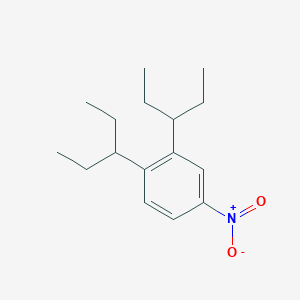
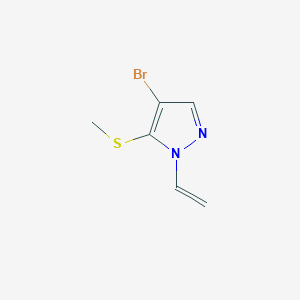
![(3R)-3-[cyclobutyl-[3-(5-fluoro-1H-indol-3-yl)propyl]amino]-8-fluoro-3,4-dihydro-2H-chromene-5-carboxamide;hydrochloride](/img/structure/B14195101.png)
![3-[4-(Azidomethyl)-3-methoxyphenyl]-3-(trifluoromethyl)diazirine](/img/structure/B14195103.png)
![4-[Dimethyl(phenyl)silyl]-5-hydroxypentanenitrile](/img/structure/B14195106.png)


phosphane](/img/structure/B14195125.png)


![8-Benzyl-3-methylidene-8-azabicyclo[3.2.1]octane](/img/structure/B14195143.png)
